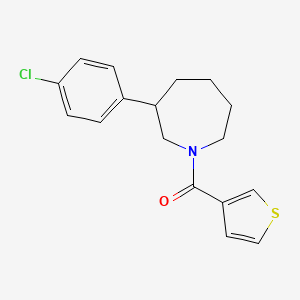
(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone, also known as CPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAM is a member of the azepane class of compounds and is a synthetic analog of the natural compound, GABA.
Aplicaciones Científicas De Investigación
Molecular Docking and Antibacterial Activity
A comprehensive study focused on the synthesis and characterization of novel compounds including variations of (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone. These compounds were analyzed using various spectral techniques and density functional theory (DFT) calculations to understand their structural properties. The research highlighted the importance of structural optimization and theoretical vibrational spectra interpretation. A notable aspect of the study was the use of molecular docking to investigate the antibacterial activity of the compound, suggesting potential applications in developing new antibacterial agents (Shahana & Yardily, 2020).
Luminescence Switching
Another significant application involves a donor-acceptor molecule structurally similar to (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone, which demonstrates the ability to switch between delayed fluorescence and room-temperature phosphorescence. This property is crucial for the development of materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the compound's relevance in material science and technology (Wen et al., 2021).
Anti-inflammatory and Antibacterial Agents
Research into novel pyrazoline derivatives, including those related to (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone, showcases their synthesis and evaluation as potential anti-inflammatory and antibacterial agents. This study not only explores the compounds' biological activities but also emphasizes their synthesis efficiency through microwave-assisted methods, providing a green chemistry perspective on drug development (Ravula et al., 2016).
Aza-Piancatelli Rearrangement
The compound's framework has been utilized in studies exploring the aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This chemical transformation highlights the compound's versatility in synthetic organic chemistry, providing pathways to novel heterocyclic compounds with potential pharmacological applications (Reddy et al., 2012).
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOVVSPHRJOSKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

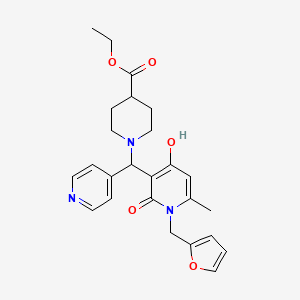
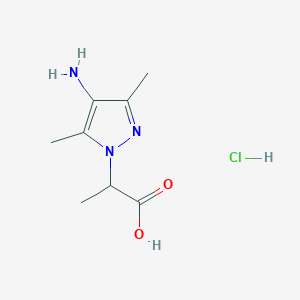
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)
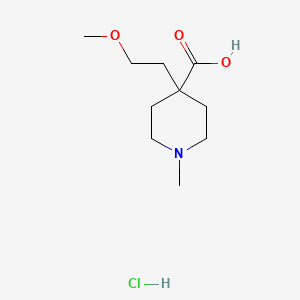
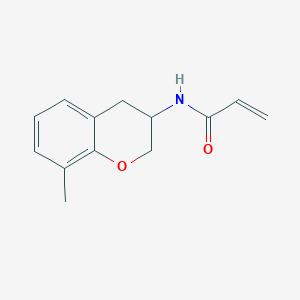
![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
![Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2388225.png)
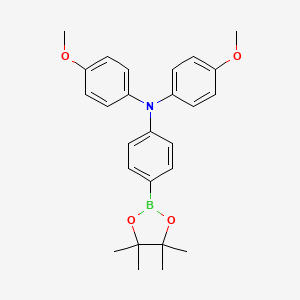
![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)
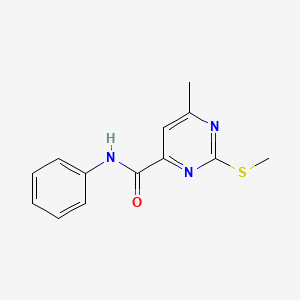
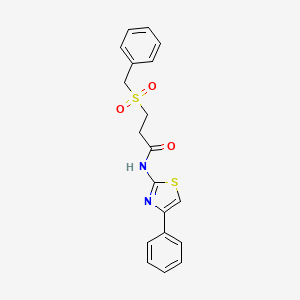
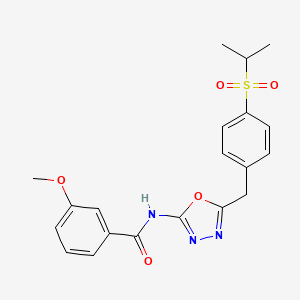

![1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388239.png)